molecular formula C10H6N2OS B14568727 3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile CAS No. 61424-07-5

3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile

Cat. No.: B14568727
CAS No.: 61424-07-5
M. Wt: 202.23 g/mol
InChI Key: PFARJDVGQTZORG-UHFFFAOYSA-N
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Description

3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiopyrans. This compound is characterized by the presence of an amino group, a carbonitrile group, and a ketone group within its structure. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. This reaction can be carried out under solvent-free conditions, making it environmentally friendly . Another approach involves the use of amine-functionalized silica magnetic nanoparticles as a catalyst, which enhances the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, hydroxylamine, and various reactive methylene compounds. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the reaction .

Major Products Formed

The major products formed from these reactions include pyrazole derivatives, hydroxyamino derivatives, and pyridine derivatives. These products are of significant interest due to their potential biological activities .

Mechanism of Action

The mechanism of action of 3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation, microbial growth, and cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-Amino-4-oxo-4H-1-benzothiopyran-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its diverse functionalities and potential pharmacological properties, making it a valuable compound in various fields of scientific research.

Properties

CAS No.

61424-07-5

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

3-amino-4-oxothiochromene-2-carbonitrile

InChI

InChI=1S/C10H6N2OS/c11-5-8-9(12)10(13)6-3-1-2-4-7(6)14-8/h1-4H,12H2

InChI Key

PFARJDVGQTZORG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)C#N)N

Origin of Product

United States

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